N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of amides, specifically pivalamides, which are derivatives of pivalic acid. The presence of methoxy groups in its structure contributes to its chemical properties and reactivity.
The compound can be synthesized through specific chemical reactions involving starting materials such as 3-methoxyphenyl ethylamine and pivaloyl chloride. These precursors are commercially available or can be derived from other organic compounds.
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is classified as an aromatic amide due to the presence of an aromatic ring (the 3-methoxyphenyl group) and an amide functional group. Its systematic name reflects its structural components, including methoxy groups and a pivalamide moiety.
The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide typically involves the following steps:
In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and yield. Optimized reaction conditions, including temperature and pressure, are crucial for maximizing production.
The molecular formula for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide is , with a molecular weight of approximately 285.34 g/mol. The structure features:
InChI=1S/C17H19NO3/c1-20-14-7-5-6-13(12-14)10-11-18-17(19)15-8-3-4-9-16(15)21-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
TYIRZWHJDGAWPO-UHFFFAOYSA-N
C=1(C(NCCC=2C=C(C=CC2)OC)=O)C(=CC=CC1)OC
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide primarily involves its interaction with biological targets at the molecular level, though specific mechanisms may vary based on application.
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide exhibits several notable physical properties:
Key chemical properties include:
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide has several scientific uses:
This compound's unique structure and reactivity profile make it a valuable subject for further research across multiple scientific domains.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5